Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate
Overview
Description
Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate is a chemical compound with the molecular formula C10H11NO2S2 and a molecular weight of 241.33 g/mol . This compound is characterized by the presence of an isothiocyanate group attached to a thiophene ring, which is further substituted with ethyl and carboxylate groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This ester is then treated with thiophosgene to introduce the isothiocyanate group . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with amines or alcohols to form thioureas or carbamates.
Scientific Research Applications
Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows it to modify enzyme activity and protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate can be compared to other isothiocyanate-containing compounds, such as:
Phenyl isothiocyanate: Unlike this compound, phenyl isothiocyanate lacks the thiophene ring and has different reactivity and applications.
Allyl isothiocyanate: This compound is found in mustard oil and has a simpler structure, with different biological activities and industrial uses.
Methyl isothiocyanate: Used as a pesticide, it has a different safety profile and regulatory considerations compared to this compound.
These comparisons highlight the unique structural features and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S2/c1-4-13-10(12)8-6(2)7(3)15-9(8)11-5-14/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDWCCQQWAIQRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392323 | |
Record name | ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85716-85-4 | |
Record name | ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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